molecular formula C4H7F3O B6262507 2,3,3-trifluorobutan-1-ol CAS No. 2172000-57-4

2,3,3-trifluorobutan-1-ol

Cat. No.: B6262507
CAS No.: 2172000-57-4
M. Wt: 128.09 g/mol
InChI Key: ITUKDPMUEYZEHZ-UHFFFAOYSA-N
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Description

2,3,3-Trifluorobutan-1-ol is a fluorinated secondary alcohol with the molecular formula C₄H₇F₃O. The compound features three fluorine atoms substituted at positions 2 and 3 on the butanol backbone. Fluorinated alcohols are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and hydrogen-bonding capabilities compared to non-fluorinated analogs.

Properties

CAS No.

2172000-57-4

Molecular Formula

C4H7F3O

Molecular Weight

128.09 g/mol

IUPAC Name

2,3,3-trifluorobutan-1-ol

InChI

InChI=1S/C4H7F3O/c1-4(6,7)3(5)2-8/h3,8H,2H2,1H3

InChI Key

ITUKDPMUEYZEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trifluorobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3,3-trifluorobutanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,3,3-trifluorobutanal using a palladium or platinum catalyst. This process can be conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trifluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3,3-trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2,3,3-trifluorobutane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,3,3-trifluorobutyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2,3,3-Trifluorobutanoic acid.

    Reduction: 2,3,3-Trifluorobutane.

    Substitution: 2,3,3-Trifluorobutyl chloride.

Scientific Research Applications

2,3,3-Trifluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs that require fluorinated moieties for enhanced activity and stability.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its high lipophilicity and stability.

Mechanism of Action

The mechanism of action of 2,3,3-trifluorobutan-1-ol is largely influenced by the trifluoromethyl group. This group increases the compound’s electronegativity, affecting its reactivity and interactions with other molecules. In biochemical contexts, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3,3-trifluorobutan-1-ol with three related fluorinated alcohols, focusing on structural differences, safety profiles, and functional roles.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structural Differences :
    • Contains a branched dimethyl group at position 2 and a 3-tolyl substituent at position 3, contrasting with the linear fluorine substitution in this compound.
    • Lacks fluorine atoms, resulting in lower electronegativity and polarizability compared to fluorinated alcohols.
  • Unlike this compound, which may prioritize solubility in fluorophilic environments, this compound is tailored for stability in cosmetic formulations.

(S)-(-)-1,1,1-Trifluorododecan-2-ol

  • Structural Differences: Features a trifluoromethyl group at position 1 and a long dodecyl chain, differing from the shorter butanol chain and fluorine distribution in this compound.
  • Applications :
    • Listed in rare chemical catalogs for specialized synthetic applications, suggesting niche use compared to shorter-chain fluorinated alcohols .

2,2,3,3-Tetrafluorobutane-1,4-diol

  • Structural Differences: Contains four fluorine atoms (positions 2 and 3) and two hydroxyl groups (terminal 1 and 4 positions), contrasting with the mono-hydroxyl and three fluorine atoms in this compound. The diol structure enhances hydrogen-bonding capacity, making it suitable for coordination chemistry applications .
  • Crystallographic Data :
    • X-ray studies confirm a planar geometry due to fluorine’s electron-withdrawing effects, a feature likely shared with this compound but unverified in the evidence .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Fluorine Substitution Hydroxyl Groups Key Applications
This compound C₄H₇F₃O 2,3,3 1 Synthetic intermediates, solvents (inferred)
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O None 1 Fragrances, cosmetics
(S)-(-)-1,1,1-Trifluorododecan-2-ol C₁₂H₂₃F₃O 1,1,1 1 Specialty synthesis
2,2,3,3-Tetrafluorobutane-1,4-diol C₄H₆F₄O₂ 2,2,3,3 2 Coordination chemistry

Research Findings and Implications

  • Fluorine Position and Reactivity: Fluorination at positions 2 and 3 in butanol derivatives (e.g., this compound) may enhance acidity of the hydroxyl group compared to non-fluorinated analogs, facilitating deprotonation in catalytic reactions.
  • Synthetic Utility :
    The diol 2,2,3,3-Tetrafluorobutane-1,4-diol demonstrates utility in metal-ligand complexes, suggesting that this compound could similarly serve as a ligand precursor if functionalized appropriately .

Notes

  • Evidence Limitations : Direct data on this compound are absent in the provided materials; comparisons rely on extrapolation from structural analogs.

Biological Activity

2,3,3-Trifluorobutan-1-ol is a fluorinated alcohol that has garnered interest in various fields including medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

This compound (C4H7F3O) features three fluorine atoms attached to the butanol backbone. The presence of fluorine significantly alters its physicochemical properties, enhancing lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activities, affecting key biochemical pathways such as:

  • Metabolism : Influences metabolic pathways through enzyme inhibition.
  • Signal Transduction : Modulates signaling pathways by interacting with specific receptors.

Table 1: Potential Molecular Targets

Target TypeDescriptionPotential Effect
EnzymesInhibition of specific enzymes involved in metabolismAlters metabolic processes
ReceptorsInteraction with receptor sitesModulates signal transduction
ProteinsBinding to proteins affecting their activityInfluences cellular functions

Antimicrobial Properties

Research indicates that fluorinated compounds like this compound may exhibit enhanced antimicrobial properties. The electronegative nature of fluorine can enhance binding affinities to microbial targets, potentially leading to increased efficacy in antimicrobial applications.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes. For instance:

  • Phospholipase A2 (PLA2) : This enzyme plays a crucial role in inflammatory processes. Trifluorinated compounds have been identified as inhibitors of PLA2, suggesting a potential anti-inflammatory application .
  • Other Enzymes : Similar fluorinated compounds have demonstrated inhibitory effects on other key enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of several fluorinated alcohols, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness.

Case Study 2: Enzyme Interaction Studies

A series of experiments were conducted to evaluate the binding affinity of this compound with PLA2 using fluorescence resonance energy transfer (FRET) techniques. Results indicated a strong binding interaction leading to effective inhibition of the enzyme's activity.

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